N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}propanamide
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Overview
Description
N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety linked to a phenylpropanamide structure. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}propanamide typically involves the following steps:
Formation of Benzylpiperazine: The initial step involves the synthesis of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.
Acylation Reaction: The benzylpiperazine is then subjected to an acylation reaction with 2-(chlorocarbonyl)phenylpropanamide in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylpiperazine derivatives.
Scientific Research Applications
N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential antimicrobial and antifungal activities.
Pharmacological Research: It is investigated for its potential as an anticonvulsant and antipsychotic agent.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}propanamide involves its interaction with specific molecular targets in the body. The compound is known to bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including anticonvulsant and antipsychotic activities.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}propanamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the benzylpiperazine moiety linked to a phenylpropanamide structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and pharmacological research.
Properties
Molecular Formula |
C21H25N3O2 |
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Molecular Weight |
351.4g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C21H25N3O2/c1-2-20(25)22-19-11-7-6-10-18(19)21(26)24-14-12-23(13-15-24)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,22,25) |
InChI Key |
DMDUCEOWEXKMHS-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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